1,1'-(Ethyne-1,2-diyl)di(cyclohexa-2,5-dien-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Ethyne-1,2-diyl)di(cyclohexa-2,5-dien-1-ol) is an organic compound with the molecular formula C14H14O2. This compound features a unique structure where two cyclohexa-2,5-dien-1-ol units are connected via an ethyne (acetylene) linkage. The presence of the ethyne linkage and the hydroxyl groups on the cyclohexadiene rings contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1,1’-(Ethyne-1,2-diyl)di(cyclohexa-2,5-dien-1-ol) typically involves the following steps:
Cycloaddition Reactions: The initial step often involves a Diels-Alder reaction between a suitable diene and an alkyne to form the cyclohexadiene ring structure.
Coupling Reactions: The final step involves coupling the two cyclohexadiene units via an ethyne linkage, which can be achieved using palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.
Analyse Chemischer Reaktionen
1,1’-(Ethyne-1,2-diyl)di(cyclohexa-2,5-dien-1-ol) undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1,1’-(Ethyne-1,2-diyl)di(cyclohexa-2,5-dien-1-ol) has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,1’-(Ethyne-1,2-diyl)di(cyclohexa-2,5-dien-1-ol) involves its interaction with molecular targets through its hydroxyl groups and ethyne linkage. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in electron transfer processes. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the hydroxyl groups and the ethyne linkage .
Vergleich Mit ähnlichen Verbindungen
1,1’-(Ethyne-1,2-diyl)di(cyclohexa-2,5-dien-1-ol) can be compared with similar compounds such as:
Cyclohexane, 1,1’-(1,2-ethanediyl)bis-: This compound has a similar structure but lacks the hydroxyl groups and ethyne linkage, resulting in different chemical properties and reactivity.
Cyclohexa-2,4-dienylethene: This compound features a similar cyclohexadiene structure but with different substitution patterns, leading to variations in its chemical behavior.
Eigenschaften
CAS-Nummer |
63176-18-1 |
---|---|
Molekularformel |
C14H14O2 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
1-[2-(1-hydroxycyclohexa-2,5-dien-1-yl)ethynyl]cyclohexa-2,5-dien-1-ol |
InChI |
InChI=1S/C14H14O2/c15-13(7-3-1-4-8-13)11-12-14(16)9-5-2-6-10-14/h3-10,15-16H,1-2H2 |
InChI-Schlüssel |
RRQRDQOQJCLWAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC(C=C1)(C#CC2(C=CCC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.